molecular formula C21H21N5O2 B4370170 Methyl 5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B4370170
M. Wt: 375.4 g/mol
InChI Key: BOBJLCCGTOSAIN-UHFFFAOYSA-N
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Description

Methyl 5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

The synthesis of Methyl 5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and other organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrazole and pyrimidine rings.

Scientific Research Applications

Methyl 5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular functions. For example, it may inhibit biofilm formation in bacteria, making it a potential candidate for developing new antimicrobial agents .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. Methyl 5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-5-25-14(3)19(13(2)24-25)17-11-18(21(27)28-4)26-20(23-17)16(12-22-26)15-9-7-6-8-10-15/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBJLCCGTOSAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NC3=C(C=NN3C(=C2)C(=O)OC)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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Methyl 5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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Methyl 5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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Methyl 5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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Methyl 5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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Methyl 5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

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